molecular formula C28H26N2 B8250643 N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline

N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline

Cat. No.: B8250643
M. Wt: 390.5 g/mol
InChI Key: JXAPKHKKGCFVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline (CAS: 1232042-36-2) is a carbazole-aniline hybrid compound characterized by a tert-butyl-substituted phenyl group and a carbazole moiety. It is synthesized via Suzuki coupling or reductive amination methods, yielding a product with high solubility in chlorinated solvents like dichloromethane and chloroform . This compound is primarily investigated for applications in organic electronics, particularly as a hole-transporting material (HTM) or host in organic light-emitting diodes (OLEDs) and perovskite solar cells . Its tert-butyl group enhances solubility and thermal stability, while the carbazole unit contributes to charge-transport properties .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-carbazol-9-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2/c1-28(2,3)20-15-17-21(18-16-20)29-22-9-8-10-23(19-22)30-26-13-6-4-11-24(26)25-12-5-7-14-27(25)30/h4-19,29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAPKHKKGCFVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-(tert-butyl)aniline, which is then coupled with 9H-carbazole through a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline has numerous applications in scientific research:

    Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photonics: The compound’s photophysical properties make it suitable for use in light-emitting devices and sensors.

    Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.

Mechanism of Action

The mechanism by which N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline exerts its effects is primarily related to its electronic structure. The carbazole moiety acts as an electron donor, while the tert-butyl-substituted phenyl group can influence the compound’s overall electronic properties. This unique combination allows the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and photonics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Electronic Properties

  • Carbazole-Aniline Core : The carbazole unit provides a rigid, planar structure conducive to π-π stacking and hole mobility. The aniline group allows for tunable electron-donating properties .
  • tert-Butyl Substituent: In N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline, the tert-butyl group improves solubility and reduces crystallization, enhancing film-forming ability compared to non-alkylated analogs like DCDPA .
  • Comparison with Multi-Carbazole Analogs : Compounds like DCDPA and t-DCDPA incorporate multiple carbazole units, which elevate HOMO levels (-5.2 to -5.4 eV) and improve hole-injection efficiency but reduce solubility . In contrast, the single carbazole in the target compound balances solubility and charge transport, making it suitable for solution-processed devices .

Thermal and Morphological Stability

  • Thermal Stability : The tert-butyl group in this compound increases the glass transition temperature (Tg ~150–160°C), comparable to t-DCDPA (Tg ~170°C) but superior to DCDPA (Tg ~130°C) .
  • Film Morphology : The compound forms uniform amorphous films, unlike t-DCDPA, which suffers from steric hindrance-induced aggregation .

Electrochemical Performance

  • HOMO/LUMO Levels : The HOMO level of this compound is estimated at -5.3 eV, slightly deeper than DCDPA (-5.1 eV) due to electron-withdrawing effects of the tert-butyl group .
  • Charge Mobility : Hole mobility (µh ~10⁻⁴ cm²/Vs) is lower than t-DCDPA (µh ~10⁻³ cm²/Vs) but sufficient for HTM applications .

Biological Activity

N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline is a notable compound within the class of carbazole derivatives, recognized for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C28H26N2
  • Molecular Weight : 390.52 g/mol
  • CAS Number : 1232042-36-2

The compound features a carbazole moiety linked to a tert-butyl-substituted phenyl group, which contributes to its unique electronic properties.

The biological activity of this compound is primarily attributed to its electronic structure. The carbazole unit acts as an electron donor, enhancing interactions with various molecular targets. This property facilitates its role in:

  • Antimicrobial Activity : Exhibiting significant inhibitory effects against various bacterial strains.
  • Antiproliferative Effects : Potentially inhibiting cancer cell proliferation through modulation of key signaling pathways.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against several bacterial strains. A comparative analysis shows that it exhibits activity similar to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.9 µg/mL
Escherichia coli1.5 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect Reference
HCT116 (Colon Cancer)0.37 - 0.96Significant antiproliferative
NCI-H460 (Lung Cancer)0.50 - 1.00Significant antiproliferative

Case Studies

  • Neuroprotective Activity : A study evaluated the neuroprotective effects of various N-substituted carbazoles, including this compound, against glutamate-induced neuronal injury in HT22 cells. The compound demonstrated significant neuroprotection at concentrations as low as 30 µM due to its antioxidative properties .
  • Cyclin Dependent Kinase Inhibition : Research on related compounds has indicated that modifications in the carbazole structure can enhance CDK inhibition, suggesting that this compound may similarly affect cell cycle regulation .

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it a candidate for further research in drug development. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Therapies : Exploration as a lead compound for anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.